molecular formula C23H24N2O5 B2802957 (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 946262-67-5

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2802957
CAS No.: 946262-67-5
M. Wt: 408.454
InChI Key: RRZMDRMUKLZVHR-YFHOEESVSA-N
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Description

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a combination of isoxazole and acrylamide moieties, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through the reaction of an amine with an acryloyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions may target the acrylamide moiety, potentially converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Isoxazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Medicine

In medicine, the compound may be investigated for its therapeutic potential

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, isoxazole derivatives can act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide and isoxazole-5-carboxylic acid share the isoxazole ring structure.

    Acrylamide Derivatives: Compounds like N-phenylacrylamide and N-methylacrylamide share the acrylamide moiety.

Uniqueness

What sets (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide apart is the combination of the isoxazole and acrylamide moieties, along with the presence of the p-tolyl and trimethoxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-15-5-8-17(9-6-15)19-13-18(25-30-19)14-24-22(26)10-7-16-11-20(27-2)23(29-4)21(12-16)28-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZMDRMUKLZVHR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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